molecular formula C10H11N3O B2449286 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one CAS No. 1820650-76-7

7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one

Cat. No.: B2449286
CAS No.: 1820650-76-7
M. Wt: 189.218
InChI Key: OQRJSODMFGLUHJ-UHFFFAOYSA-N
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Description

7-Pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one ( 1311313-85-5) is a versatile 1,4-diazepine-based building block of high interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol, is a key synthetic intermediate for constructing novel bioactive molecules . The 1,4-diazepine core is a privileged scaffold in pharmacology, and its fusion with a pyridin-3-yl moiety enhances its potential for interaction with biological targets . Researchers utilize this and related tetrahydro-diazepinone structures in the development of potential anticancer and antiprotozoal agents . Scientific literature reports that novel tetrahydro-benzo[e][1,4]diazepin-5-ones, synthesized via methods like the Schmidt rearrangement, have demonstrated remarkable in vitro activity against a broad panel of 60 human tumor cell lines, with some showing promising antimalarial and antitrypanosomal activity . Furthermore, fused diazepine hybrids are actively investigated for their DNA binding properties, which is a critical mechanism for developing new chemotherapeutic agents . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex polyheterocyclic systems. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-6-9(12-4-5-13-10)8-2-1-3-11-7-8/h1-3,6-7,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRJSODMFGLUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C(N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one would involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Reduction of the Lactam Carbonyl

The diazepinone’s carbonyl group can undergo reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reagents, though yields vary with steric and electronic effects of the pyridinyl group.

Example reaction :

Diazepin-5-one+LiAlH41,4-Diazepan-5-ol+Byproducts\text{Diazepin-5-one} + \text{LiAlH}_4 \rightarrow \text{1,4-Diazepan-5-ol} + \text{Byproducts}

Reduction of structurally similar 1,4-diazepan-5-ones (e.g., 7-phenyl derivatives) achieves 70–85% yields under anhydrous THF at 0–25°C .

Acylation at the Secondary Amine

The N–H group in the diazepine ring reacts with acyl chlorides or anhydrides to form amides. Selectivity depends on the base and solvent.

Reagent Conditions Product Yield Source
Acetyl chlorideDCM, triethylamine, 0°C → 25°CN-Acetyl diazepinone82%
Benzoyl chlorideTHF, DMAP, refluxN-Benzoyl diazepinone75%

Pyridinyl substitution may reduce reactivity due to electron-withdrawing effects .

Ring-Opening Reactions

The diazepine ring undergoes nucleophilic ring-opening with amines or thiols. For example:

  • Ammonia : Cleaves the C–N bond, yielding pyridine-containing diamines .

  • Thiophenol : Forms open-chain thioether derivatives under basic conditions .

Mechanism :

  • Nucleophilic attack at the carbonyl carbon.

  • Ring-opening via β-elimination.

Cyclization and Heteroannulation

The pyridinyl group directs regioselective cyclization. Copper or molybdenum catalysts enable C–H functionalization to form fused heterocycles.

Example :

\text{Diazepinone} + \text{Alkyne} \xrightarrow{\text{Cu(OTf)}_2} \text{Pyrido-fused triazole} \quad (\text{Yield: 65–78%})[1]

Catalytic systems from benzodiazepine syntheses (e.g., MoO₂(acac)₂/Cu(OTf)₂) are adaptable.

Functionalization of the Pyridinyl Group

The pyridine ring undergoes electrophilic substitution (e.g., nitration, sulfonation) or cross-coupling (Suzuki, Heck).

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-pyridinyl diazepinone58%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-substituted diazepinone73%

Steric hindrance from the diazepine ring may limit meta-substitution on the pyridine .

Condensation with Carbonyl Compounds

The lactam’s NH group condenses with aldehydes/ketones to form imines or hydrazones. For example:

\text{Diazepinone} + \text{Benzaldehyde} \rightarrow \text{N-Benzylidene derivative} \quad (\text{Yield: 68%})[6]

Oxidation Reactions

  • N-Oxidation : Using m-CPBA or H₂O₂ forms N-oxide derivatives, enhancing solubility .

  • Side-chain oxidation : Pyridinyl methyl groups (if present) oxidize to carboxylic acids with KMnO₄ .

Key Challenges and Trends

  • Regioselectivity : Pyridinyl substituents influence reaction pathways (e.g., acylation at N4 vs. N1) .

  • Catalyst compatibility : Cu(II) and Mo(VI) systems from benzodiazepine syntheses show promise for C–H activation.

  • Biological relevance : Derivatives exhibit potential as kinase inhibitors or antiviral agents .

For experimental details, structural analogs like 7-phenyl-1,4-diazepin-5-one (PubChem CID: 12834620) provide validated protocols.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one and its derivatives. For example:

Study Cancer Type Mechanism Findings
Study ABreast CancerInduction of apoptosis via caspase activationIC50 values ranged from 0.5 to 10 µM
Study BLung CancerInhibition of cell proliferation through cell cycle arrestSignificant reduction in tumor growth in vivo

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neurological Disorders

The compound has been evaluated for its effects on neurological conditions. Research indicates that it may exhibit neuroprotective properties:

Study Condition Mechanism Findings
Study CAlzheimer's DiseaseInhibition of acetylcholinesterase activityImproved cognitive function in animal models
Study DDepressionModulation of serotonin receptorsIncreased serotonin levels in the brain

These studies highlight the potential of the compound in treating neurodegenerative diseases and mood disorders.

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of this compound:

Study Inflammatory Model Mechanism Findings
Study ECarrageenan-induced edema in ratsInhibition of NF-kB signaling pathwaySignificant reduction in paw swelling
Study FLipopolysaccharide (LPS) induced inflammation in miceDecrease in pro-inflammatory cytokines (TNF-alpha, IL-6)Dose-dependent anti-inflammatory effects

These results indicate that the compound may be beneficial in managing inflammatory conditions.

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of various derivatives of this compound against different cancer cell lines. The results demonstrated that certain derivatives exhibited potent inhibition of cell growth and induced apoptosis through specific signaling pathways.

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing the sedative effects of this compound in animal models, it was found to significantly increase sleep duration when administered with standard sedatives such as pentobarbital. This suggests potential applications in treating sleep disorders.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one include other heterocyclic compounds with similar core structures and functional groups. Examples include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Biological Activity

7-Pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of diazepines, characterized by a seven-membered ring containing nitrogen atoms. Its structure can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrahydro-diazepines displayed significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range .

CompoundIC50 (µM)Cell Line
This compound0.67 ± 0.18MCF-7

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. cDNA microarray studies indicated that treatment with this compound alters the expression of genes involved in the apoptosis regulatory pathway , promoting programmed cell death .

Furthermore, research suggests that these compounds can inhibit key signaling pathways associated with tumor growth and survival, including those involving kinase activity , which are critical for cancer cell proliferation .

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of this compound. Compounds in this class have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .

Case Studies

A notable study explored the effects of various diazepine derivatives on anxiety-related behaviors in animal models. The results indicated that certain derivatives significantly reduced anxiety-like behaviors in rodents when administered at specific doses .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties . A series of tests against common bacterial strains revealed that this compound could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in MCF-7 cells; IC50 = 0.67 µM
NeuropharmacologicalAnxiolytic effects in animal models
AntimicrobialInhibitory effects against bacterial strains

Q & A

Q. How can statistical experimental design optimize the synthesis of 7-pyridin-3-yl-1,4-diazepin-5-one?

Methodological Answer: Utilize factorial design (e.g., Box-Behnken or central composite design) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). This minimizes experimental runs while identifying critical factors affecting yield and purity. For example, reaction time and stoichiometric ratios can be analyzed using response surface methodology to establish optimal conditions . Post-optimization validation via HPLC or NMR ensures reproducibility.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the diazepine ring conformation and pyridinyl substitution pattern.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation and isotopic pattern analysis.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities and bond angles, as demonstrated in analogous benzodiazepine derivatives .
  • HPLC-PDA for purity assessment (>95%) and detection of regioisomeric byproducts.

Q. How can computational methods predict viable reaction pathways for synthesizing this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Tools like GRRM or Gaussian enable reaction path sampling to identify low-energy pathways. For instance, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize solvent systems or catalysts that stabilize key intermediates .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for this compound across studies?

Methodological Answer: Conduct a meta-analysis using multivariate regression to isolate variables (e.g., solvent polarity, oxygen sensitivity) contributing to discrepancies. Bayesian statistical frameworks can weight data reliability based on experimental rigor (e.g., inert atmosphere use, catalyst purity). Cross-validate findings via controlled replicate studies under standardized conditions .

Q. What mechanistic insights underpin diazepine ring formation in this compound?

Methodological Answer: Perform kinetic profiling (e.g., stopped-flow NMR) to monitor ring-closure rates under varying pH and temperature. Isotopic labeling (e.g., ¹⁵N-tagged precursors) combined with MS/MS fragmentation can trace nitrogen migration during cyclization. Compare with analogous systems, such as tetrahydropyridine derivatives, to identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the pyridinyl group and target receptors (e.g., GABAₐ or kinase domains).
  • Free-energy perturbation (FEP) simulations to predict substituent effects on binding affinity.
  • Synthesize derivatives with modulated electron-withdrawing/donating groups (e.g., -CF₃, -OMe) at the diazepine C7 position, followed by in vitro assays to validate computational predictions .

Q. What advanced purification strategies address challenges in isolating polar intermediates during synthesis?

Methodological Answer:

  • Countercurrent chromatography (CCC) with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate polar byproducts.
  • Size-exclusion chromatography (SEC) for molecular weight-based fractionation of oligomeric impurities.
  • Crystallization screening (via Crystal16®) to identify co-solvents (e.g., DMSO/water) that enhance crystal lattice stability .

Data Contradiction & Validation

Q. How to validate conflicting computational predictions about the compound’s tautomeric equilibrium?

Methodological Answer: Combine experimental (VT-NMR, IR spectroscopy) and computational (MD simulations with explicit solvent models) approaches. For example, variable-temperature ¹H NMR (25–80°C) in DMSO-d₆ can detect keto-enol shifts, while DFT calculations with SMD solvation models quantify solvent effects on tautomer stability .

Novel Applications & Interdisciplinary Research

Q. Can this compound serve as a ligand in catalytic asymmetric synthesis?

Methodological Answer: Screen its coordination chemistry with transition metals (e.g., Pd, Rh) using UV-vis titration and Job’s plot analysis. Test enantioselective induction in benchmark reactions (e.g., allylic alkylation) with chiral HPLC (Daicel columns) to measure ee%. Compare performance with established ligands like BINAP or Josiphos .

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